3-FLUORO-N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-FLUORO-N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a useful research compound. Its molecular formula is C16H13FN4O4 and its molecular weight is 344.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is 344.09208307 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Labeled Compounds for Medical Imaging
The synthesis of o- and p-[18F]fluorobenzyl bromides, described by Hatano et al. (1991), represents an important step towards the development of labeled neuroleptics for medical imaging. These labeled synthons, obtained from nitrobenzaldehyde through a three-step synthesis, showcase the utility of fluorinated compounds in the preparation of [18F]fluorinated analogs of benzamide neuroleptics. This process underlines the compound's relevance in enhancing neuroleptic drugs' detectability via positron emission tomography (PET) imaging, providing a pathway for improved diagnostics in neurological disorders (Hatano, Ido, & Iwata, 1991).
Synthesis of Novel Materials
The synthesis and properties of fluorinated polyimides from novel 2,2'-bis(fluoroalkoxy)benzidines, explored by Feiring et al. (1993), highlight the compound's applications in developing next-generation materials for electronics. These polyimides, derived from diamines with fluoroalkoxy substituents, exhibit a combination of low dielectric constant, moisture absorption, and coefficient of thermal expansion, alongside high thermal stability. Such characteristics are crucial for advanced electronic applications, indicating the compound's role in pushing the boundaries of material science and engineering (Feiring, Auman, & Wonchoba, 1993).
Antimicrobial Activity
The exploration of antimicrobial activities, as demonstrated by Desai et al. (2013), through the synthesis of 5-arylidene derivatives bearing a fluorine atom, marks another significant application. These compounds were tested against various bacterial and fungal strains, revealing that the presence of a fluorine atom notably enhances antimicrobial efficacy. Such findings suggest the potential of 3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide derivatives in developing new antimicrobial agents, providing a foundation for future pharmaceutical research and development (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4/c17-13-5-2-4-12(8-13)16(23)18-10-15(22)20-19-9-11-3-1-6-14(7-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESWIDJPTUQSE-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.